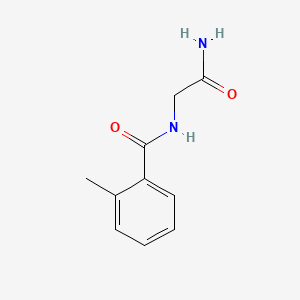

o-Toluamide, N-(carbamoylmethyl)-

Beschreibung

o-Toluamide, N-(carbamoylmethyl)-, is an amide derivative featuring an o-tolyl (ortho-methylphenyl) group linked to a carbamoylmethyl (-NH-C(O)-CH2-) moiety. Synthetically, such compounds are typically prepared via amidation reactions using o-toluidine and appropriately functionalized acyl chlorides or through multi-step protocols involving coupling agents (). Applications may span pharmaceuticals, agrochemicals, or biochemical buffers, depending on substituents.

Eigenschaften

CAS-Nummer |

6754-94-5 |

|---|---|

Molekularformel |

C10H12N2O2 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

N-(2-amino-2-oxoethyl)-2-methylbenzamide |

InChI |

InChI=1S/C10H12N2O2/c1-7-4-2-3-5-8(7)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14) |

InChI-Schlüssel |

FYGDRFCJOTYIQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Aus o-Tolunitril: Ein übliches Verfahren beinhaltet die Reaktion von o-Tolunitril mit Wasserstoffperoxid in Gegenwart von Natriumhydroxid und Alkohol bei 40-50 °C.

Aus o-Toluylchlorid: Ein weiteres Verfahren beinhaltet die Reaktion von o-Toluylchlorid mit Ammoniak oder einem Amin in Gegenwart einer Base, um das entsprechende Amid zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion folgt typischerweise ähnlichen Synthesewegen, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren ist in industriellen Umgebungen üblich.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: o-Toluamid, N-(Carbamoylmethyl)-, kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Amidgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Verschiedene Nucleophile, häufig in Gegenwart eines Basen- oder Säurekatalysators.

Hauptprodukte, die gebildet werden:

Oxidation: Produkte können Carbonsäuren oder andere oxidierte Derivate umfassen.

Reduktion: Produkte können Amine oder andere reduzierte Derivate umfassen.

Substitution: Produkte hängen vom verwendeten Nucleophil ab, können aber verschiedene substituierte Amide umfassen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den o-Toluamid, N-(Carbamoylmethyl)-, seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Die genauen molekularen Zielstrukturen und beteiligten Pfade können variieren, umfassen aber oft Wechselwirkungen mit Proteinen und Nukleinsäuren.

Wirkmechanismus

The mechanism by which o-Toluamide, N-(carbamoylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

- Carbamoylmethyl-substituted benzimidazoles () exhibit enhanced sulfonyl and pyridyl groups, improving stability and target specificity in pharmaceutical contexts . ACES buffer’s zwitterionic nature contrasts with o-Toluamide’s neutral amide structure, highlighting the carbamoylmethyl group’s versatility in conferring pH buffering vs. ligand functionality .

Spectroscopic and Physical Properties

Table 3: NMR Data and Solubility Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.